(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Description
(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic small molecule featuring a conjugated enamide backbone bridging a 2,3-dihydro-1,4-benzodioxin moiety and a 3-chloro-4-fluorophenyl group. The (E)-configuration of the α,β-unsaturated amide is critical for its molecular rigidity and interaction with biological targets.
Properties
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c18-13-10-12(3-4-14(13)19)20-17(21)6-2-11-1-5-15-16(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,20,21)/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKLJBIUTRBVTP-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C18H18ClFN2O3
- Molecular Weight : 348.80 g/mol
- CAS Number : 915945-39-0
- Structure : The compound features a propene amide backbone with a chloro-fluorophenyl group and a benzodioxin moiety.
Research indicates that compounds similar to (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide may interact with various biological targets, particularly in the central nervous system (CNS). The following mechanisms have been proposed:
- Dopamine Receptor Modulation : Similar compounds have shown activity at dopamine receptors, suggesting potential antipsychotic properties.
- Serotonin Receptor Interaction : Agonistic activity at serotonin receptors may contribute to antidepressant effects.
- Inhibition of Enzymatic Activity : Some studies indicate that related compounds can inhibit enzymes involved in neurotransmitter metabolism.
Antipsychotic Potential
Studies have demonstrated that (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide exhibits antipsychotic-like effects in animal models. In particular:
- Case Study : In a study evaluating the effects of this compound on apomorphine-induced behaviors in mice, it was found to reduce climbing and sniffing behaviors, which are indicative of antipsychotic activity .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties:
- Mechanism : It is hypothesized that the benzodioxin structure may confer antioxidant properties, protecting neuronal cells from oxidative stress.
Analgesic and Anti-inflammatory Activity
Preliminary studies suggest potential analgesic and anti-inflammatory effects:
- Experimental Findings : Compounds with similar structures have shown promise in reducing inflammation and pain responses in various models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClFN2O3 |
| Molecular Weight | 348.80 g/mol |
| CAS Number | 915945-39-0 |
| Antipsychotic Activity | Reduced apomorphine-induced behaviors |
| Neuroprotective Potential | Hypothesized antioxidant properties |
| Analgesic Activity | Promising in preliminary studies |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Comparative Data
Key Trends and Structure-Activity Relationships (SAR)
Benzodioxin Core: The 2,3-dihydro-1,4-benzodioxin group is a common scaffold in immunomodulators and enzyme inhibitors, likely due to its balanced lipophilicity and resistance to oxidative metabolism .
Substituent Effects :
- Electron-Withdrawing Groups (Cl, F) : The 3-chloro-4-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the 4-tert-butylphenyl analog, which relies on steric bulk .
- Heterocyclic Modifications : Pyrrolidine or morpholine substitutions (e.g., in SSR181507 HCl) improve solubility and CNS penetration, as seen in antipsychotic applications .
Amide Linker Configuration : The (E)-enamide geometry is conserved in high-potency analogs (e.g., PD-1/PD-L1 inhibitors), suggesting rigidity is critical for target engagement .
Pharmacokinetic and Physicochemical Comparisons
Table 2: Physicochemical Properties*
*Data extrapolated from structurally related compounds in cited references.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
